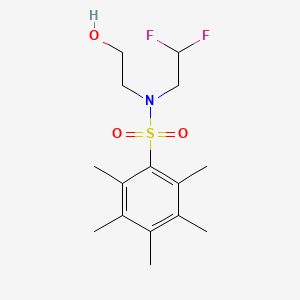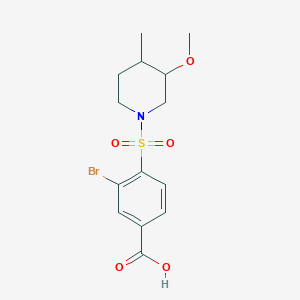
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic organic compound characterized by its unique structural features, including multiple methyl groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride and appropriate amines.
Reaction with Amines: The sulfonyl chloride reacts with 2,2-difluoroethylamine and 2-hydroxyethylamine under controlled conditions.
Catalysts and Solvents: Commonly used catalysts include triethylamine or pyridine, and solvents such as dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction efficiency and scalability.
Purification Techniques: Methods such as recrystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Analytical techniques like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-benzenesulfonamide: Lacks the multiple methyl groups, which may affect its reactivity and biological activity.
N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide: Lacks the difluoroethyl group, potentially altering its chemical properties and applications.
Uniqueness
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the combination of its difluoroethyl and hydroxyethyl groups along with multiple methyl substitutions, which confer distinct chemical and biological properties.
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F2NO3S/c1-9-10(2)12(4)15(13(5)11(9)3)22(20,21)18(6-7-19)8-14(16)17/h14,19H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJNLXZBIAEVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N(CCO)CC(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7049695.png)
![1-[2-(3-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7049722.png)
![3-[[(1-Propan-2-ylpyrazol-4-yl)carbamoylamino]methyl]benzoic acid](/img/structure/B7049725.png)
![3-[(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamoyl]benzoic acid](/img/structure/B7049726.png)
![3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7049729.png)
![2-[2-[[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B7049733.png)
![3-[[4-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7049737.png)
![4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7049742.png)
![2-[1-[3-(Trifluoromethyl)cyclohexanecarbonyl]piperidin-2-yl]acetic acid](/img/structure/B7049749.png)
![5-[[4-(1H-imidazol-2-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole](/img/structure/B7049757.png)
![N-methyl-1-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7049768.png)
![3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid](/img/structure/B7049781.png)

![4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7049793.png)
